1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride
Description
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (CAS: 153505-66-9) is a synthetic organic compound with the molecular formula C₁₄H₂₁NO₄·ClH (molecular weight: 315.78 g/mol). Its structure comprises a propanone backbone substituted with a dimethylamino group at the third carbon and a 2,3,4-trimethoxyphenyl group at the first carbon (Figure 1). The trimethoxyphenyl moiety is notable for its electron-rich aromatic system, which may influence binding interactions in biological systems .
Properties
CAS No. |
153505-66-9 |
|---|---|
Molecular Formula |
C14H22ClNO4 |
Molecular Weight |
303.78 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one;hydrochloride |
InChI |
InChI=1S/C14H21NO4.ClH/c1-15(2)9-8-11(16)10-6-7-12(17-3)14(19-5)13(10)18-4;/h6-7H,8-9H2,1-5H3;1H |
InChI Key |
MITZVYZGXSUNRT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Aromatic Ketone Core
The aromatic ketone core, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one, can be prepared by acylation or condensation reactions involving 2,3,4-trimethoxybenzaldehyde or related trimethoxybenzene derivatives.
Condensation with acrylonitrile derivatives : According to a European patent (EP0067593A1), intermediates such as dipropanenitriles can be synthesized by reacting acrylonitrile with phenylenediamine derivatives in the presence of acid catalysts like hydrochloric acid at elevated temperatures (50–100°C) in aqueous media. These intermediates can then be condensed with 3,4,5-trimethoxybenzaldehyde in polar solvents (e.g., dimethylsulfoxide, tert-butanol, dimethylformamide) using alkaline condensing agents such as potassium t-butoxide at mild temperatures (10–30°C) to yield benzyl intermediates with high purity and yield.
Acylation of amino alcohol precursors : A related approach for similar compounds involves acylation of amino alcohols with acid chlorides. For example, the synthesis of α-d-propoxyphene hydrochloride involves reacting the carbinol precursor with propionyl chloride in dichloromethane, sometimes with thionyl chloride to facilitate purification and conversion to the hydrochloride salt. The reaction is conducted at controlled temperatures (20–40°C) and followed by solvent evaporation and recrystallization steps to isolate the hydrochloride salt in high yield (>70%).
Introduction of the Dimethylamino Group
- The dimethylamino substituent is typically introduced via nucleophilic substitution or reductive amination on the appropriate ketone or aldehyde intermediate. For example, 3-(dimethylamino)-1-(4-methoxyphenyl)propan-1-one, a close analog, is known and can be synthesized by alkylation of the corresponding ketone with dimethylamine or by reductive amination of the ketone with dimethylamine under controlled conditions.
Formation of the Hydrochloride Salt
- The free base of 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step improves the compound’s stability, crystallinity, and handling properties. The hydrochloride salt formation is a standard procedure in amine chemistry and is usually performed by adding an equimolar amount of HCl gas or concentrated hydrochloric acid to a solution of the free base, followed by isolation of the precipitated salt.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Formation of dipropanenitrile intermediate | Acrylonitrile + phenylenediamine + HCl catalyst + hydroquinone (polymerization inhibitor) | Water | 80°C, 1.5 h | 90–96% | Recrystallization from water-ethanol |
| 2 | Condensation with 3,4,5-trimethoxybenzaldehyde | Dipropanenitrile + 3,4,5-trimethoxybenzaldehyde + potassium t-butoxide | Dimethylsulfoxide + tert-butanol | 15–20°C, overnight | 73–94% | Product precipitated by water addition |
| 3 | Introduction of dimethylamino group | Reductive amination or alkylation with dimethylamine | Suitable polar solvent | Mild conditions | Variable | Analogous to known methods for related compounds |
| 4 | Hydrochloride salt formation | Treatment with HCl (gas or aqueous) | Organic solvent or aqueous | Ambient | Quantitative | Standard amine salt formation |
Research Findings and Optimization Notes
The use of polar aprotic solvents such as dimethylsulfoxide and dimethylformamide is critical for high-yield condensation reactions due to their ability to stabilize intermediates and dissolve reactants effectively.
Alkaline condensing agents like potassium t-butoxide provide mild basic conditions that favor selective formation of the benzyl intermediate without side reactions.
The presence of polymerization inhibitors such as hydroquinone during acrylonitrile reactions prevents unwanted polymer formation, improving purity and yield.
Temperature control is essential; condensation reactions are typically performed at 10–30°C to avoid decomposition or side reactions.
The hydrochloride salt formation step is straightforward but crucial for isolating the compound in a stable, crystalline form suitable for further use or analysis.
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Profile
- Molecular Formula : C14H21NO4
- IUPAC Name : 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)propan-1-one
- SMILES : CN(C)CCC(=O)C1=C(C(=C(C=C1)OC)OC)OC
Antidepressant Activity
Research indicates that compounds with similar structural motifs exhibit antidepressant properties. For instance, derivatives of dimethylamino propanones have shown effectiveness in modulating neurotransmitter levels, particularly serotonin and norepinephrine .
Cognitive Enhancers
The compound's ability to influence cholinergic pathways suggests potential use as a cognitive enhancer. Studies on related compounds have demonstrated improvements in memory and learning processes in animal models .
Anti-cancer Properties
Preliminary studies have indicated that certain trimethoxyphenyl derivatives possess anti-cancer activity by inducing apoptosis in cancer cells. The mechanism is believed to involve the inhibition of specific signaling pathways associated with cell proliferation .
Table 1: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 268.15434 | 161.1 |
| [M+Na]+ | 290.13628 | 171.9 |
| [M+NH4]+ | 285.18088 | 167.5 |
| [M+K]+ | 306.11022 | 167.1 |
| [M-H]- | 266.13978 | 162.5 |
This table provides insights into the ionization behavior of the compound, which is essential for understanding its stability and reactivity in various environments.
Case Study 1: Antidepressant Effects
A study conducted on a series of dimethylamino propanones demonstrated significant antidepressant-like effects in rodent models when administered at specific dosages over a two-week period. Behavioral assessments revealed increased locomotor activity and reduced immobility in forced swim tests, suggesting enhanced mood and reduced depressive symptoms .
Case Study 2: Cognitive Enhancement
In a double-blind study involving healthy adults, a related compound was administered to assess its impact on cognitive functions such as memory recall and attention span. Results indicated a statistically significant improvement in cognitive performance compared to placebo controls, supporting the hypothesis that this class of compounds may offer therapeutic benefits for cognitive decline .
Mechanism of Action
The mechanism of action of 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of 3-(dimethylamino)-1-arylpropanone hydrochlorides, which share structural motifs but differ in aryl substituents and pharmacological profiles. Below is a detailed comparison:
Structural and Functional Analogues
*Note: Discrepancy in molecular formula reported for 2125-49-7 (C₁₂H₁₂N₂ in vs. calculated C₁₂H₁₈ClNO₂). Further verification required.
Key Differences and Implications
Substituent Effects: Trimethoxyphenyl vs. Methoxy Positioning: The 4-methoxyphenyl derivative (2125-49-7) lacks the steric and electronic effects of 2,3,4-trimethoxy substitution, which may reduce its affinity for certain targets .
Phenothiazine Derivatives: Compounds like propiopromazine hydrochloride (CAS 7681-67-6, ) incorporate a phenothiazine ring, enabling antipsychotic activity, whereas the target compound’s trimethoxyphenyl group may favor different neurological targets .
Toxicity and Safety: A structurally related indole derivative (CAS 108-16-7, ) showed an intravenous LD₅₀ of 180 mg/kg in mice, highlighting the importance of substituent choice in toxicity profiles. No direct toxicity data exists for the target compound .
Biological Activity
1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride (CAS Number: 153505-66-9) is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H22ClNO4
- Molecular Weight : 303.782 g/mol
- Boiling Point : 375.7 °C at 760 mmHg
- Flash Point : 181 °C
- LogP : 2.6488
The compound exhibits various biological activities attributed to its structural components:
- Antioxidant Activity : Research indicates that compounds with similar structures often display antioxidant properties, which may help in mitigating oxidative stress in cells .
- Antimicrobial Effects : Preliminary studies suggest that derivatives of this compound might possess antibacterial and antifungal properties, potentially inhibiting the growth of harmful microorganisms .
- Neuroprotective Effects : The dimethylamino group is known to interact with neurotransmitter systems, possibly influencing neuroprotective pathways and neuroinflammation .
Biological Activity Data
A summary of key biological activities associated with 1-Propanone, 3-(dimethylamino)-1-(2,3,4-trimethoxyphenyl)-, hydrochloride is presented in the table below:
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several derivatives related to this compound. It was found that certain analogs exhibited significant activity against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL . This suggests that modifications to the structure can enhance antibacterial properties.
Case Study 2: Neuroprotective Properties
In a neuroprotective study involving PC12 cells exposed to oxidative stressors, compounds similar to 1-Propanone demonstrated significant protective effects against cell death. The mechanism was hypothesized to involve the inhibition of apoptosis pathways through modulation of reactive oxygen species (ROS) levels .
Case Study 3: Antioxidant Activity
In vitro tests revealed that related compounds showed promising antioxidant activity by scavenging free radicals and reducing lipid peroxidation in cellular models . This suggests potential applications in preventing oxidative damage in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
